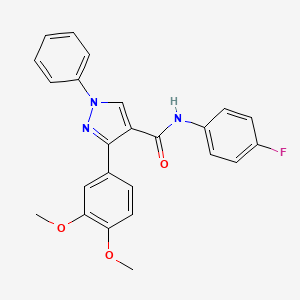
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, commonly referred to as DFP-10825, is a novel compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a pyrazole derivative that exhibits a range of interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of DFP-10825 is primarily related to its ability to inhibit the activity of COX-2. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, DFP-10825 can reduce the production of pro-inflammatory prostaglandins, which can help to alleviate pain and inflammation. In addition to its anti-inflammatory effects, DFP-10825 has also been shown to exhibit anti-cancer activity through the inhibition of various signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activities, this compound has also been shown to exhibit analgesic effects, which can help to alleviate pain. Furthermore, DFP-10825 has been shown to exhibit neuroprotective effects, which can help to protect against various neurodegenerative diseases. Finally, DFP-10825 has been shown to exhibit anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DFP-10825 is its ability to exhibit a range of interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the main limitations of DFP-10825 is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, the synthesis of DFP-10825 is relatively complex and requires multiple steps, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on DFP-10825. One possible direction is to investigate its potential applications as a neuroprotective agent for the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another possible direction is to investigate its potential applications as an anti-cancer agent for the treatment of various types of cancer. Finally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of DFP-10825 in vivo, in order to better understand its potential applications in the development of new drugs.
Métodos De Síntesis
The synthesis of DFP-10825 involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 4-fluoroaniline to produce 3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)aniline. This intermediate is then reacted with phenylhydrazine in the presence of acetic acid to yield 3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. The overall yield of this reaction is approximately 25%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. In particular, DFP-10825 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory prostaglandins, which can help to alleviate pain and inflammation.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-30-21-13-8-16(14-22(21)31-2)23-20(15-28(27-23)19-6-4-3-5-7-19)24(29)26-18-11-9-17(25)10-12-18/h3-15H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBSWXXYLOXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

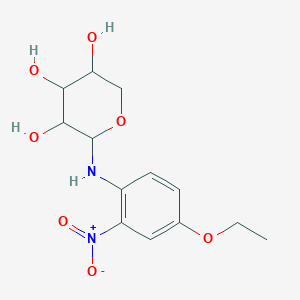
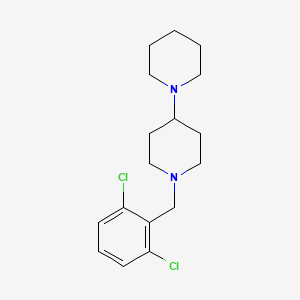
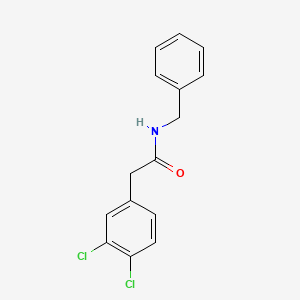
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
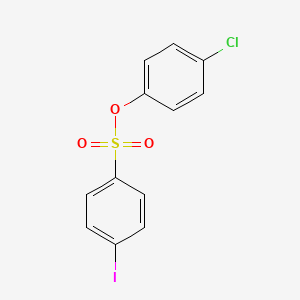
![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)
![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)
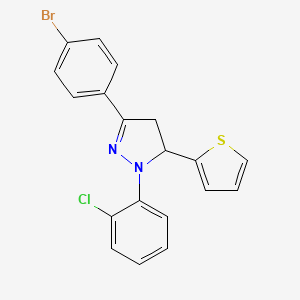
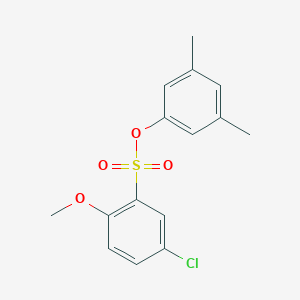
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)